N-Acetyl-3-iodo-L-tyrosine hemihydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H12INO4.H2O/c2*1-6(14)13-9(11(16)17)5-7-2-3-10(15)8(12)4-7;/h2*2-4,9,15H,5H2,1H3,(H,13,14)(H,16,17);1H2/t2*9-;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYCUTSENZMQNW-NAWJVIAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O.CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)I)C(=O)O.CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)I)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26I2N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23277-49-8 | |
| Record name | N-Acetyl-3-iodo-L-tyrosine hemihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023277498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-ACETYL-3-IODO-L-TYROSINE HEMIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/758ESX7YOG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for N Acetyl 3 Iodo L Tyrosine Hemihydrate and Analogues
Precursor Amino Acid Derivatization: Iodination Strategies
The initial and most critical step in the synthesis is the introduction of an iodine atom onto the aromatic ring of tyrosine. This is achieved through iodination, a process that leverages the inherent reactivity of the phenol (B47542) side chain.
Electrophilic Aromatic Substitution Approaches for Tyrosine Iodination
The iodination of tyrosine is a classic example of an electrophilic aromatic substitution reaction. wikipedia.org The phenolic hydroxyl (-OH) group of the tyrosine side chain is a potent activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. This activation is particularly directed towards the ortho and para positions relative to the hydroxyl group. In the case of tyrosine, the para position is blocked by the alanine (B10760859) side chain, thus substitution occurs at the ortho positions (C3 and C5). umn.edu
The reaction requires an electrophilic iodine species, often denoted as "I+". Molecular iodine (I₂) itself is generally not reactive enough to halogenate aromatic rings without a catalyst. libretexts.orglibretexts.org Therefore, its reactivity must be enhanced. This is typically accomplished by using an oxidizing agent, such as hydrogen peroxide (H₂O₂) or nitric acid, which oxidizes I₂ to a more potent electrophilic species. wikipedia.orglibretexts.org In biological systems and biomimetic syntheses, the enzyme thyroid peroxidase catalyzes the oxidation of iodide (I⁻) in the presence of H₂O₂ to generate a reactive iodine species, believed to be hypoiodous acid (HOI) or an enzyme-bound equivalent, which then iodinates the tyrosine ring. scialert.netumn.edunih.gov
The general mechanism involves the attack of the electron-rich aromatic ring on the electrophilic iodine species, forming a resonance-stabilized carbocation intermediate known as an arenium ion. Aromaticity is then restored by the loss of a proton (H⁺) from the same carbon that was attacked by the electrophile. umn.edu
Table 1: Electrophilic Iodinating Agents for Tyrosine
| Reagent/System | Active Electrophile (Proposed) | Typical Conditions | Notes |
|---|---|---|---|
| I₂ + Oxidizing Agent (e.g., H₂O₂, CuCl₂) | I⁺ species | Aqueous solution | The oxidizing agent accelerates the reaction by generating a more powerful electrophile from I₂. libretexts.org |
| Hypoiodous Acid (HOI) | I⁺ | Formed in situ from I⁻ + H₂O₂ | This is a key iodinating species in enzyme-catalyzed reactions, such as those involving thyroid peroxidase. umn.edunih.gov |
| I₂ / KI | I₃⁻, I₂ | Aqueous buffer | The reaction rate is influenced by pH and the concentration of iodide, which can form the less reactive triiodide ion (I₃⁻). osu.edu |
| Iodine Monochloride (ICl) | I⁺ (polarized Iδ+-Clδ-) | Methanol/aqueous medium | ICl is a polar molecule that acts as a source of electrophilic iodine. asianpubs.org |
Regioselective Iodination Techniques
Controlling the position and extent of iodination is crucial for synthesizing specific analogues. Due to the directing effect of the hydroxyl group, iodination of L-tyrosine first yields 3-iodo-L-tyrosine, also known as monoiodotyrosine (MIT). wikipedia.orgnih.gov
The introduction of the first iodine atom is an activating step for the ring, but the iodine atom itself is weakly deactivating. umn.edu However, under appropriate conditions, a second iodination can occur at the other vacant ortho position (C5) to produce 3,5-diiodo-L-tyrosine (DIT). The ratio of MIT to DIT can be controlled by several factors:
Stoichiometry: Adjusting the molar ratio of the iodinating agent to tyrosine is a primary method for controlling the degree of iodination.
pH: The rate of iodination is markedly dependent on pH. osu.edu The phenoxide ion (formed by deprotonation of the hydroxyl group at higher pH) is a much stronger activating group than the neutral hydroxyl group, leading to faster reaction rates. dtu.dk
Catalyst: In enzyme-catalyzed reactions, the enzyme can provide a binding site that influences regioselectivity. For instance, lactoperoxidase-catalyzed reactions can be optimized to maximize monoiodination relative to diiodination by controlling the ratio of reactants. nih.gov
Studies using chloramine-T as a mediator in different solvents have shown that the reaction environment can significantly influence the ortho/para ratio and the extent of di-iodination. dtu.dk
N-Acetylation Techniques and Optimization
Following iodination, the next step is the N-acetylation of the amino group of the 3-iodo-L-tyrosine precursor. This reaction converts the primary amine into a secondary amide, yielding N-Acetyl-3-iodo-L-tyrosine. simsonpharma.com
The most common and straightforward method for N-acetylation of amino acids is the use of acetic anhydride. google.comnih.gov Acetyl chloride can also be employed as the acetylating agent. google.com The process involves the nucleophilic attack of the amino group on the carbonyl carbon of the acetylating agent.
Optimization of this step is critical to ensure selective acetylation of the α-amino group without causing unwanted side reactions, such as acetylation of the phenolic hydroxyl group. Selective N-acetylation can be achieved by carefully controlling the reaction pH. The α-amino group of an amino acid is generally more nucleophilic than the ε-amino group of lysine (B10760008) side chains at neutral or slightly acidic pH due to differences in their pKa values. nih.gov By running the reaction at a controlled pH (e.g., using a pyridine-acetic acid buffer) and low temperature (e.g., 0°C), preferential acetylation of the N-terminus can be accomplished. nih.gov N-acetylation is a crucial modification that can alter the chemical properties of the molecule, for instance, by making it more hydrophobic. wikipedia.org
Table 2: N-Acetylation Reagents and Conditions
| Reagent | Solvent/Buffer | Key Conditions | Notes |
|---|---|---|---|
| Acetic Anhydride | Aqueous solution, organic acids, or buffers | Controlled pH (neutral to slightly acidic), low temperature (e.g., 0°C) | A widely used, efficient method. pH control is key for selectivity. google.comnih.gov |
| Acetyl Chloride | Organic solvent | Anhydrous conditions | Generally more reactive and requires careful handling. google.com |
Kinetic and Mechanistic Investigations of Synthesis Reactions
Kinetic investigations often involve monitoring the reaction progress using UV-Vis spectrophotometry at a specific wavelength. scialert.net From such studies, key thermodynamic and activation parameters can be determined, providing a deeper understanding of the reaction's energy profile.
Table 3: Kinetic Parameters for the Iodination of L-Tyrosine with Iodine
| Parameter | Value (at 25.0 °C) | Unit |
|---|---|---|
| Activation Energy (Eₐ) | 36.82 | kJ mol⁻¹ |
| Arrhenius Factor (A) | 2.032 x 10⁶ | L mol⁻¹ sec⁻¹ |
| Enthalpy of Activation (ΔH‡) | 34.34 | kJ mol⁻¹ |
| Entropy of Activation (ΔS‡) | -132.4 | J mol⁻¹ K⁻¹ |
| Gibbs Free Energy of Activation (ΔG‡) | 73.17 | kJ mol⁻¹ |
(Data from a study conducted at pH 5.6) scialert.net
The negative entropy of activation suggests a more ordered transition state compared to the reactants, which is consistent with a bimolecular reaction mechanism. scialert.net
General Base Catalysis in Iodination Reactions
The rate of iodination of tyrosine and its derivatives is subject to general base catalysis. nih.govacs.org This means that not only the hydroxide (B78521) ion but also other bases present in the solution can accelerate the reaction. The catalyst functions by assisting in the removal of the proton from the phenolic hydroxyl group of the tyrosine ring. osu.edu
This deprotonation generates the phenoxide ion, which is a significantly more powerful nucleophile than the un-ionized phenol. The increased electron-donating ability of the phenoxide ion greatly accelerates the rate of electrophilic attack by the iodine species. Consequently, the rate of iodination increases as the pH of the solution rises. osu.edu Kinetic studies on the iodination of N-acetyl-L-tyrosine have demonstrated this catalytic effect, highlighting the importance of buffer components and pH in controlling the reaction kinetics. nih.govacs.org
Enzyme-Catalyzed Derivatization Pathways (e.g., Chymotrypsin-catalyzed reactions of related N-acetyl-L-tyrosine derivatives)
The derivatization of N-acetyl-L-tyrosine and its analogues can be effectively achieved through enzyme-catalyzed pathways, which offer high specificity and operate under mild reaction conditions. researchgate.net Among the enzymes utilized for this purpose, α-chymotrypsin, a serine protease, has been a subject of significant study for its ability to catalyze the hydrolysis and synthesis of N-acetyl-L-tyrosine derivatives. nih.govacs.org
Chymotrypsin (B1334515) is a digestive enzyme that primarily cleaves peptide bonds on the C-terminal side of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine. pearson.com Its catalytic activity is centered in its active site, which features a catalytic triad (B1167595) composed of three key amino acid residues: serine-195, histidine-57, and aspartate-102. pearson.comyoutube.com This triad works in concert to facilitate the hydrolysis of peptide bonds through a two-step acylation and deacylation mechanism. pearson.com In the context of N-acetyl-L-tyrosine derivatives, the enzyme recognizes the tyrosine moiety and catalyzes the hydrolysis of ester or amide linkages.
Research has demonstrated the chymotrypsin-catalyzed hydrolysis of various N-acetyl-L-tyrosine esters. acs.org The kinetics of these reactions are influenced by the nature of the substrate. For instance, the enzyme can hydrolyze N-acetyl-L-tyrosine hydroxamic acid. nih.gov The catalytic process involves the formation of an acyl-enzyme intermediate, where the N-acetyl-L-tyrosyl group is covalently bonded to the serine-195 residue in the enzyme's active site. This is followed by deacylation, typically by water, which regenerates the free enzyme and releases the N-acetyl-L-tyrosine product.
Beyond hydrolysis, chymotrypsin can also catalyze synthesis reactions, such as the formation of N-acetyl-L-tyrosine hydroxamic acid from N-acetyl-L-tyrosine and hydroxylamine. nih.gov This demonstrates the versatility of enzyme-catalyzed pathways in creating specific derivatives. The derivatization of the functional groups on L-tyrosine, including the α-amino, α-carboxyl, and phenolic hydroxyl groups, can yield a variety of high-value chemicals. researchgate.netsci-hub.se While direct enzymatic iodination of N-acetyl-L-tyrosine is not a primary pathway, the modification of other parts of the molecule using enzymes like chymotrypsin highlights the potential of biocatalysis in the synthesis of complex derivatives.
Table 1: Chymotrypsin-Catalyzed Reactions of N-Acetyl-L-Tyrosine Derivatives
| Substrate | Reaction Type | Product | Enzyme | Key Finding | Reference |
|---|---|---|---|---|---|
| N-Acetyl-L-tyrosine hydroxamic acid | Hydrolysis | N-Acetyl-L-tyrosine, Hydroxylamine | Chymotrypsin | The enzyme catalyzes the breakdown of the hydroxamic acid. | nih.gov |
| N-Acetyl-L-tyrosine & Hydroxylamine | Synthesis | N-Acetyl-L-tyrosine hydroxamic acid | Chymotrypsin | Chymotrypsin can facilitate the formation of new bonds. | nih.gov |
| α-N and O-Alkyl Derivatives of α-N-Acetyl-L-tyrosine Methyl Ester | Hydrolysis | Corresponding acid and alcohol | α-Chymotrypsin | The enzyme's activity is studied with various alkylated derivatives. | acs.org |
Exploration of Novel Synthetic Routes to Iodinated N-Acetyl-L-tyrosine Derivatives
The synthesis of N-Acetyl-3-iodo-L-tyrosine and its analogues relies on the regioselective iodination of the aromatic ring of N-acetyl-L-tyrosine. Developing novel and efficient synthetic routes is crucial for accessing these compounds for various research applications. Direct electrophilic iodination is a common strategy, where an iodinating agent is used to introduce an iodine atom onto the electron-rich phenolic ring of the tyrosine derivative. nih.gov
One effective method involves the use of N-iodosuccinimide (NIS) as the iodinating agent. nih.gov NIS is known for its ability to iodinate a wide range of substrates, including phenols. The reaction can be catalyzed by acids to enhance the electrophilicity of the iodine. For instance, sulfonic acid-catalyzed regioselective monohalogenation has been shown to be a facile method for synthesizing 3-halo analogues of N-acetyl-L-tyrosine. acs.org This approach offers control over the position of iodination, favoring the mono-iodinated product.
Another important area of synthesis involves the preparation of radioiodinated derivatives for use in radiopharmaceuticals. nih.gov These syntheses often employ similar electrophilic iodination strategies but use radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I). The labeling typically involves reacting the N-acetyl-L-tyrosine precursor with a radioiodide salt (e.g., NaI) in the presence of an oxidizing agent. nih.gov Common oxidizing agents include Chloramine-T, Iodogen, and peracetic acid, which convert the iodide into a more reactive electrophilic iodine species. nih.gov The choice of oxidizing agent and reaction conditions is critical to achieve high radiochemical yield and purity.
The synthesis of related di-iodinated compounds, such as N-acetyl-3,5-diiodo-L-tyrosine, has also been well-established and often serves as a precursor in more complex syntheses, for example, in the production of thyroxine. rsc.org These methods typically involve harsher conditions or a higher stoichiometry of the iodinating agent to achieve di-substitution. The exploration of milder and more selective methods remains an active area of research to improve yields and reduce the formation of byproducts.
Table 2: Synthetic Methods for Iodinated N-Acetyl-L-tyrosine Derivatives
| Product | Starting Material | Reagents | Key Features | Reference |
|---|---|---|---|---|
| 3-Halo-N-acetyl-L-tyrosine analogues | N-Acetyl-L-tyrosine | N-halosuccinimide, Sulfonic acid | Facile, regioselective monohalogenation. | acs.org |
| Radioiodinated derivatives | N-Acetyl-L-tyrosine | Na*I, Oxidizing agent (e.g., Chloramine-T, Iodogen) | Used for synthesizing radiolabeled compounds for diagnostics. | nih.gov |
| N-Acetyl-L-thyroxine | N-Acetyl-3:5-di-iodo-L-tyrosine | Aerobic incubation | Enzymatic-like oxidation step followed by hydrolysis. | rsc.org |
Advanced Structural Elucidation and Analytical Characterization in Research Contexts
Spectroscopic Characterization Techniques for Molecular Structure Confirmation
Spectroscopic techniques are indispensable for confirming the molecular structure of N-Acetyl-3-iodo-L-tyrosine hemihydrate. These methods provide detailed information about the compound's atomic composition, connectivity, and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound. While specific NMR data for the hemihydrate form is not widely published, the expected spectral characteristics can be inferred from related compounds like 3-iodo-L-tyrosine. nih.gov For instance, ¹H NMR would show distinct signals for the aromatic protons, the α-proton, the β-protons, and the acetyl methyl protons. The introduction of the iodine atom at the 3-position of the tyrosine ring would cause a predictable shift in the signals of the adjacent aromatic protons.
In the context of research, particularly in protein studies, isotopic labeling is a crucial technique. simsonpharma.comsigmaaldrich.comukchemicalsuppliers.co.uk N-Acetyl-3-iodo-L-tyrosine can be synthesized with stable isotopes such as ¹³C and ¹⁵N. epa.govchemicalbook.com When incorporated into peptides or used as a tracer, these labels allow for specific tracking and structural analysis by NMR. For example, a ¹³C-labeled acetyl group would exhibit a distinct resonance in the ¹³C NMR spectrum, providing a clear marker for the molecule's presence and metabolic fate. Similarly, ¹⁵N labeling of the amide nitrogen would be invaluable for studying protein binding interactions through heteronuclear NMR experiments. epa.gov
Table 1: Predicted ¹H NMR Chemical Shifts for N-Acetyl-3-iodo-L-tyrosine
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Acetyl-CH₃ | ~2.0 | Singlet |
| β-CH₂ | ~3.0 | Multiplet |
| α-CH | ~4.5 | Multiplet |
| Aromatic-H | 6.8 - 7.7 | Multiplets |
| Amide-NH | ~8.0 | Doublet |
| Phenolic-OH | ~9.5 | Singlet |
| Carboxyl-OH | ~12.0 | Singlet |
Note: These are estimated values and can vary based on solvent and other experimental conditions.
Mass Spectrometry (MS) Applications in Characterization and Isotopic Tracer Development
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry can confirm the molecular formula, C₁₁H₁₂INO₄·0.5H₂O. The presence of iodine with its characteristic isotopic pattern would be a key identifier in the mass spectrum.
In research, MS is vital for the development and application of isotopic tracers. N-Acetyl-3-iodo-L-tyrosine can be labeled with radioisotopes, such as ¹²³I, ¹²⁵I, or ¹³¹I, for use in single-photon emission computed tomography (SPECT) or with positron-emitting isotopes like ¹²⁴I for positron emission tomography (PET). Mass spectrometry plays a critical role in the quality control of these radiolabeled compounds, ensuring that the correct isotope has been incorporated and determining the specific activity of the tracer.
Table 2: Predicted Mass Spectrometry Data for N-Acetyl-3-iodo-L-tyrosine
| Ion | Predicted m/z |
| [M+H]⁺ | 350.9833 |
| [M-H]⁻ | 348.9684 |
| [M-COCH₃]⁺ | 308.9727 |
| [M-COOH]⁺ | 304.9884 |
Note: These values are for the anhydrous form and are calculated based on the monoisotopic masses.
Vibrational Spectroscopy (e.g., Infrared and Raman) for Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides insights into the functional groups and conformational properties of this compound. The IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid and phenolic group, the N-H stretch of the amide, the C=O stretch of the acetyl and carboxyl groups, and the C-I stretch. chemicalbook.comnist.gov
Conformational analysis, often aided by computational methods like Density Functional Theory (DFT), can interpret the subtle shifts in these vibrational frequencies to determine the molecule's three-dimensional structure. nih.gov For instance, the position of the amide I and amide II bands can provide information about the conformation of the N-acetyl group relative to the rest of the molecule. The presence of water of hydration in the hemihydrate form would also be evident in the IR spectrum, typically as a broad O-H stretching band.
Chromatographic Methodologies for Isolation and Purity Assessment in Research
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound in a research setting.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is the most common method for both the analysis and purification of this compound. bldpharm.com Reversed-phase HPLC, using a C18 column, is typically employed. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol.
For analytical purposes, HPLC coupled with a UV detector (typically set at a wavelength where the tyrosine chromophore absorbs, around 220 nm or 280 nm) can be used to determine the purity of a sample with high accuracy. nih.govresearchgate.net The retention time of the compound is a characteristic property under specific chromatographic conditions. For preparative separations, the same principles are applied on a larger scale to isolate the compound from reaction mixtures or impurities. researchgate.net
Table 3: Example HPLC Method Parameters
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
Note: This is a general method and would require optimization for specific applications.
Ultra-Performance Liquid Chromatography (UPLC) for Metabolomics Studies
Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that utilizes smaller particle size columns (typically <2 µm) to achieve faster separations and greater sensitivity compared to traditional HPLC. bldpharm.com In the context of metabolomics, UPLC coupled with mass spectrometry (UPLC-MS) is a powerful platform for studying the metabolic fate of this compound. nih.gov
If this compound were introduced into a biological system, UPLC-MS could be used to track its uptake, distribution, and transformation into various metabolites. The high throughput of UPLC allows for the analysis of a large number of samples, which is often required in metabolomics studies. The enhanced resolution of UPLC is also beneficial for separating the parent compound from its structurally similar metabolites.
X-ray Crystallography and Diffraction Studies on N-Acetyl-3-iodo-L-tyrosine Derivatives (e.g., related dibromo-tyrosine hemihydrate structures)
The crystal structure of N-Acetyl-3,5-dibromo-L-tyrosine hemihydrate was determined through single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group with specific unit cell dimensions. This analysis revealed the presence of two independent molecules in the asymmetric unit, along with a water molecule, confirming its hemihydrate nature. The synthesis process, an electrophilic bromination of N-acetyl-l-tyrosine, was shown to preserve the stereochemistry at the chiral center.
A significant finding from the crystallographic study is the conformational difference between the halogenated derivative and the parent N-acetyl-l-tyrosine. The torsion angle H(methine)—C(chiral center)—C(methylene)—C(ipso) is approximately 173.0(2)° in one molecule and 177.3(2)° in the other, indicating a trans arrangement. This is in stark contrast to the approximate 50° torsion angle observed in the non-brominated starting material. This highlights the profound impact of the halogen substituents on the molecular conformation.
Furthermore, the crystal packing is stabilized by a network of hydrogen bonds. These include an N—H⋯O hydrogen bond between the amide group of one molecule and the phenolic hydroxyl group of another, and an O—H⋯O hydrogen bond between the carboxylic acid hydroxyl group and the amide carbonyl oxygen. Additionally, a short intermolecular Br⋯Br contact of 3.2938(3) Å was observed, which is shorter than the sum of the van der Waals radii, suggesting a significant halogen-halogen interaction that contributes to the stability of the crystal lattice.
Given the similarities in size and electronegativity between bromine and iodine, it is plausible to extrapolate that this compound would exhibit analogous structural features. These would likely include a similar monoclinic crystal system, the preservation of stereochemistry, a trans conformation of the side chain, and an extensive hydrogen-bonding network. The potential for halogen bonding (I⋯I or I⋯O interactions) would also be a key feature to investigate in its crystal structure.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₁Br₂NO₄·0.5H₂O |
| Molecular Weight | 390.02 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 7.1095 (3) |
| b (Å) | 22.5186 (9) |
| c (Å) | 8.6486 (4) |
| β (°) | 105.946 (1) |
| Volume (ų) | 1331.3 (1) |
| Z | 4 |
| Temperature (K) | 125 |
Advanced Techniques for Solid-State Characterization
Beyond single-crystal X-ray diffraction, a suite of advanced analytical techniques is essential for a comprehensive solid-state characterization of this compound. These methods provide information on the bulk properties of the material, complementing the precise molecular picture obtained from crystallography.
Powder X-ray Diffraction (PXRD) is a fundamental technique for characterizing crystalline solids. For this compound, PXRD would be used to confirm the phase purity of a synthesized batch and to identify its characteristic diffraction pattern. This pattern serves as a fingerprint for the specific crystalline form. For comparison, the PXRD pattern of pure L-tyrosine shows characteristic peaks that are used to confirm its purity.
Vibrational Spectroscopy (FT-IR and Raman) provides insights into the molecular vibrations and functional groups present in the compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretch of the amide, the O-H stretch of the carboxylic acid and phenol (B47542), the C=O stretch of the amide and carboxylic acid, and vibrations of the iodinated aromatic ring. The positions of these bands can be influenced by hydrogen bonding and the crystalline environment. For instance, in L-tyrosine, a broad band around 3217 cm⁻¹ is attributed to the -NH₂ and -OH groups.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to FT-IR. For tyrosine and its derivatives, Raman spectra show characteristic peaks for the aromatic ring vibrations. For example, a peak around 850 cm⁻¹ is typically assigned to tyrosine. Modifications to the tyrosine ring, such as iodination, would be expected to shift the positions and intensities of these characteristic Raman bands.
Thermal Analysis (DSC and TGA) techniques are crucial for understanding the thermal stability and phase behavior of the compound.
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and to detect any phase transitions or decomposition events as the sample is heated. For a hemihydrate, DSC may reveal a desolvation endotherm prior to melting.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA would be used to quantify the water content, which should correspond to the theoretical value for a hemihydrate (approximately 2.5% by mass).
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy is a powerful tool for probing the local environment of atomic nuclei in the solid state. For this compound, ¹³C and ¹⁵N ssNMR could provide information on the number of crystallographically independent molecules in the asymmetric unit and details about the molecular conformation and packing.
| Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification and purity | Fingerprinting the crystalline form |
| FT-IR Spectroscopy | Functional groups and hydrogen bonding | Confirming molecular structure and intermolecular interactions |
| Raman Spectroscopy | Molecular vibrations, especially of the carbon skeleton and aromatic ring | Probing the effects of iodination on the ring structure |
| Differential Scanning Calorimetry (DSC) | Melting point, phase transitions, thermal stability | Characterizing thermal behavior and desolvation |
| Thermogravimetric Analysis (TGA) | Water content, decomposition temperature | Quantifying the degree of hydration |
| Solid-State NMR (ssNMR) | Local atomic environments, conformational details | Elucidating fine structural details in the solid state |
Molecular and Biochemical Interactions of N Acetyl 3 Iodo L Tyrosine Hemihydrate
Enzymatic Recognition and Substrate Specificity Studies
The specific enzymatic interactions of N-Acetyl-3-iodo-L-tyrosine hemihydrate are largely dictated by its structural components: the N-acetyl group and the iodinated tyrosine ring. These features allow for recognition by a range of enzymes, from hydroxylases to synthetases and proteases.
Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, such as dopamine (B1211576), norepinephrine, and epinephrine, catalyzing the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). wikipedia.orgnih.gov The activity of TH is subject to feedback inhibition by these catecholamine products. nih.govnih.gov The non-acetylated form of the compound, 3-iodo-L-tyrosine, is a potent inhibitor of tyrosine hydroxylase. medchemexpress.com It is as effective as the natural catecholamine inhibitors. medchemexpress.com
The mechanism of inhibition involves the binding of the inhibitor to the enzyme, which prevents the normal substrate, L-tyrosine, from accessing the active site. At a concentration of 100μM, 3-iodo-L-tyrosine can inhibit the enzymatic activity of tyrosine hydroxylase by 100%, and an inhibition of 60-70% is observed at a concentration of 10μM. medchemexpress.com This inhibition is believed to occur because the catecholamines and their analogs trap the iron atom in the enzyme's active site in its inactive Fe(III) state. wikipedia.org While studies have focused on 3-iodo-L-tyrosine, the N-acetylated derivative is investigated for similar potential, with the acetyl group possibly influencing its binding affinity and stability.
| Inhibitor | Concentration | Inhibition of Tyrosine Hydroxylase |
| 3-iodo-L-tyrosine | 100µM | 100% |
| 3-iodo-L-tyrosine | 10µM | 60-70% |
A significant area of research involving iodinated tyrosine derivatives is the expansion of the genetic code to include non-natural amino acids. This is achieved by engineering aminoacyl-tRNA synthetases (aaRS), enzymes that attach amino acids to their corresponding tRNAs. Wild-type tyrosyl-tRNA synthetase (TyrRS) from organisms like Escherichia coli cannot recognize 3-iodo-L-tyrosine because of the large size of the iodine atom. nih.gov
To overcome this, researchers have engineered TyrRS variants with altered substrate specificity. nih.gov For instance, a double mutant of E. coli TyrRS, with the mutations Y37V (tyrosine at position 37 replaced with valine) and Q195C (glutamine at position 195 replaced with cysteine), shows a 10-fold greater efficiency in activating 3-iodo-L-tyrosine compared to the natural substrate, L-tyrosine. nih.gov Structural analysis of these engineered enzymes reveals that the mutated amino acid residues create a binding pocket that accommodates the iodine atom through van der Waals forces. researchgate.net
Another successful example is the engineered TyrRS from the archaeon Methanocaldococcus jannaschii, termed iodoTyrRS-mj. researchgate.net These engineered synthetases, paired with a corresponding suppressor tRNA, allow for the site-specific incorporation of 3-iodo-L-tyrosine into proteins in both cell-free systems and living cells, achieving an incorporation fidelity of over 95%. nih.govresearchgate.net N-Acetyl-3-iodo-L-tyrosine can serve as a precursor, with the N-acetyl group being removed in the cellular environment to provide the 3-iodo-L-tyrosine for these engineered systems.
| Engineered Enzyme | Organism of Origin | Key Mutations | Substrate Specificity |
| TyrRS(V37C195) | Escherichia coli | Y37V, Q195C | Preferentially recognizes 3-iodo-L-tyrosine over L-tyrosine |
| iodoTyrRS-mj | Methanocaldococcus jannaschii | Not specified | Specific for 3-iodo-L-tyrosine |
Proteases are enzymes that catalyze the breakdown of proteins by hydrolyzing peptide bonds. The hydrolysis of N-acetyl-L-tyrosine derivatives has been a model system for studying the kinetics and specificity of proteases like chymotrypsin (B1334515). The general mechanism for cysteine proteases, for example, involves a catalytic dyad of cysteine and histidine residues. The cysteine's thiolate group performs a nucleophilic attack on the carbonyl carbon of the peptide bond. nih.gov
While specific studies on the hydrolysis of N-Acetyl-3-iodo-L-tyrosine by various proteases are not extensively documented, the principles of protease action on similar substrates apply. The presence of the N-acetyl group makes the molecule resemble a peptide bond, allowing it to be recognized by certain proteases. The bulky iodine atom on the phenyl ring would likely influence the rate of hydrolysis, potentially making it a slower or more selective substrate compared to N-acetyl-L-tyrosine. Some proteases exhibit broad substrate specificity and can cleave peptide bonds adjacent to a wide variety of amino acid residues, suggesting they may also act on this modified amino acid derivative. nih.gov
Beyond the well-studied interactions with enzymes of tyrosine metabolism, N-Acetyl-3-iodo-L-tyrosine has been found to modulate other key enzyme systems. Notably, it can serve as a substrate for the epidermal growth factor receptor (EGFR). EGFR is a receptor tyrosine kinase, an enzyme that transfers a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins, playing a crucial role in regulating cell proliferation, survival, and differentiation. The ability of N-Acetyl-3-iodo-L-tyrosine to act as a substrate suggests it could potentially influence EGFR signaling pathways, a prospect of interest for research into cell growth regulation.
Role in Metabolic Pathways Research
The metabolic fate of this compound is a key aspect of its biochemical profile, particularly the processes that can modify its structure and regenerate its core amino acid components.
In biological systems, N-acetylated amino acids can be hydrolyzed by specific enzymes to remove the acetyl group. Aminoacylase 3 (AA3) is one such enzyme, known to mediate the deacetylation of N-acetylated aromatic amino acids. researchgate.net Studies have shown that AA3 can hydrolyze N-acetyl-L-tyrosine to yield L-tyrosine and acetate. researchgate.net This enzyme is expressed in tissues such as the kidney, liver, and brain. researchgate.net
It is plausible that N-Acetyl-3-iodo-L-tyrosine is also a substrate for AA3 or other deacylases, which would cleave the N-acetyl group to release 3-iodo-L-tyrosine. This regenerated 3-iodo-L-tyrosine could then participate in other metabolic processes or be utilized in the engineered protein synthesis systems described earlier. This deacetylation step is crucial for the compound to act as a pro-drug or a precursor in many experimental contexts.
Investigation of Catecholamine Neurotransmitter Precursor Dynamics
N-Acetyl-3-iodo-L-tyrosine is noted in chemical supplier contexts as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. ukchemicalsuppliers.co.uksmolecule.com This suggests its potential to modulate catecholamine levels. L-tyrosine, the non-iodinated parent compound, is a well-established precursor for catecholamine synthesis, and its administration has been shown to increase the levels of these neurotransmitters and their metabolites in the brain.
Protein-Ligand Interaction Studies using this compound as a Probe
Iodinated amino acids can be valuable tools in structural biology due to the heavy iodine atom, which can be used for phasing in X-ray crystallography. However, specific documented instances of this compound being used as a probe to elucidate protein-ligand interactions are not found in the reviewed literature.
Studies have demonstrated the utility of the related compound, N-acetyl-L-tyrosine ethyl ester, in chemical assays to quantify reactive iodine species. nih.govnih.gov This method involves the formation of N-acetyl-3-iodo-L-tyrosine ethyl ester, which is then measured. While this highlights an analytical application, it does not represent the use of the compound as a probe to study the binding characteristics of a specific protein. The general use of iodinated compounds in protein modification and the study of protein-iodine interactions are also described, but without specific examples involving N-Acetyl-3-iodo-L-tyrosine. pageplace.de
Studies on Receptor Binding Affinities and Selectivity
A critical aspect of characterizing any bioactive compound is determining its affinity and selectivity for various biological receptors. Despite the structural similarity of N-Acetyl-3-iodo-L-tyrosine to the neurotransmitter precursor tyrosine, there is a significant lack of data regarding its binding to neurotransmitter receptors.
Extensive research is available on the binding characteristics of various ligands to receptors such as dopamine and adrenergic receptors. nih.govnih.govwikipedia.org However, this compound does not appear in these studies, and no data on its binding affinities (e.g., Ki or IC50 values) or its selectivity profile across different receptor subtypes have been published. This information is crucial for understanding its potential pharmacological effects.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (DFT, PM3) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT) and semi-empirical methods like PM3, are instrumental in understanding the intrinsic properties of N-Acetyl-3-iodo-L-tyrosine. While direct computational studies on the hemihydrate form are not extensively available, research on related iodinated tyrosine derivatives provides a strong basis for predicting its behavior. nih.govresearchgate.net
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for determining a molecule's reactivity. In a study on the oxidation of L-tyrosine by iodine using DFT, it was found that the HOMO is primarily localized on the phenol (B47542) ring, indicating its susceptibility to electrophilic attack. researchgate.net For N-Acetyl-3-iodo-L-tyrosine, the introduction of the iodine atom is expected to influence the energy and distribution of these orbitals. The electron-withdrawing nature of the iodine atom can lower the energy of the HOMO, potentially affecting its reactivity.
Table 1: Predicted Key Molecular Properties of N-Acetyl-3-iodo-L-tyrosine This table is generated based on inferences from related compounds and general chemical principles, as direct experimental or computational values for N-Acetyl-3-iodo-L-tyrosine hemihydrate are not readily available in the provided search results.
| Property | Predicted Value/Characteristic | Basis of Prediction |
| HOMO Localization | Primarily on the iodinated phenol ring | Inferred from studies on L-tyrosine and the electronic effects of iodine substitution. researchgate.net |
| LUMO Localization | Distributed over the aromatic ring and carbonyl groups | General characteristic of similar aromatic amino acid derivatives. |
| Key Atomic Charges | - Iodine: Positive σ-hole on the outer side - Phenolic Oxygen: Negative - Carboxylate Oxygens: Negative - Amide Nitrogen: Partially negative | Based on principles of electronegativity and halogen bonding theory. nih.govrichmond.edu |
| Dipole Moment | Significant, due to polar functional groups (COOH, NH-acetyl, OH, C-I) | General chemical principles. |
The formation of N-Acetyl-3-iodo-L-tyrosine involves two main reactions: the N-acetylation of L-tyrosine and the subsequent iodination of the aromatic ring. The mechanism of N-acetylation of L-tyrosine can proceed via the reaction of L-tyrosine with acetic anhydride. researchgate.net
The iodination of tyrosine is a more complex process. Studies on the reaction between L-tyrosine and iodine suggest that the reaction is first-order with respect to each reactant. scialert.net The mechanism likely involves the electrophilic attack of an iodinating species on the activated phenol ring of the N-acetyl-L-tyrosine. nih.gov Computational studies on the oxidation of L-tyrosine by molecular iodine have helped to postulate the transition states, intermediates, and products, providing a framework for understanding the iodination step. nih.govresearchgate.net The presence of the acetyl group is expected to influence the regioselectivity of the iodination, directing the iodine atom to the position ortho to the hydroxyl group.
Molecular Dynamics Simulations of this compound in Solution and Protein Environments
Molecular dynamics (MD) simulations are a powerful technique to study the dynamic behavior of molecules over time. While specific MD simulations for this compound are not prominently featured in the available literature, simulations of related systems provide valuable insights.
For instance, MD simulations of protein-tyrosine phosphatase 1B complexed with a phosphotyrosine peptide have been used to analyze the concerted motions within the protein upon ligand binding. nih.gov Such studies demonstrate how MD can reveal changes in protein flexibility and the dynamics of key loop regions, including those near the active site. nih.gov Similar simulations could be employed for N-Acetyl-3-iodo-L-tyrosine to understand its conformational flexibility in aqueous solution and how it interacts with and influences the dynamics of target proteins. These simulations can provide information on solvation, the stability of intramolecular hydrogen bonds, and the conformational preferences of the molecule in different environments. nih.gov
Docking Studies and Binding Site Predictions for Enzyme Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand and predict the interaction of small molecules with protein targets.
N-Acetyl-3-iodo-L-tyrosine, as a derivative of tyrosine, is a potential substrate or inhibitor for several enzymes. Docking studies have been performed on related compounds with enzymes such as tyrosinase and thyroid hormone receptors.
Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis and catalyzes the hydroxylation of L-tyrosine. nih.gov Docking studies of various inhibitors with tyrosinase have revealed that they often bind within the hydrophobic pocket surrounding the binuclear copper active site. mdpi.comresearchgate.netsemanticscholar.org For N-Acetyl-3-iodo-L-tyrosine, it is plausible that it could interact with the active site of tyrosinase, with the iodinated phenyl ring playing a significant role in the binding.
Thyroid Hormone Receptors: Given its structural similarity to thyroid hormones, N-Acetyl-3-iodo-L-tyrosine could potentially interact with thyroid hormone receptors (TRs). nih.gov Docking studies of various ligands with TRs have identified key hydrophobic interactions within the ligand-binding pocket. nih.govnih.gov The iodo-phenyl group of N-Acetyl-3-iodo-L-tyrosine could fit into this pocket, and the acetyl and carboxylate groups could form specific hydrogen bonds with receptor residues.
Table 2: Potential Enzyme Interactions for N-Acetyl-3-iodo-L-tyrosine Based on Docking Studies of Analogs
| Enzyme Target | Predicted Binding Site Characteristics | Key Predicted Interactions | Basis of Prediction |
| Tyrosinase | Hydrophobic pocket near the copper active site. | - Hydrophobic interactions of the iodophenyl ring. - Potential coordination with copper ions. | Inferred from docking studies of other tyrosinase inhibitors. mdpi.comresearchgate.netsemanticscholar.org |
| Thyroid Hormone Receptor (TR) | Ligand-binding pocket with significant hydrophobic character. | - Hydrophobic interactions of the iodophenyl ring. - Hydrogen bonding involving the carboxyl and acetyl groups. | Based on docking studies of thyroid hormone analogs. nih.govnih.gov |
Theoretical Studies of Intermolecular Interactions (e.g., Halogen Bonding and Hydrogen Bonding)
The solid-state structure and interactions of this compound are governed by a network of intermolecular forces, with halogen and hydrogen bonds playing a crucial role.
Hydrogen Bonding: As a hemihydrate, water molecules are integral to the crystal structure, forming hydrogen bonds that bridge different molecules of N-Acetyl-3-iodo-L-tyrosine. The molecule itself has multiple hydrogen bond donor and acceptor sites: the carboxylic acid group, the amide group, and the phenolic hydroxyl group. These groups can form a complex network of hydrogen bonds. For example, studies on the crystal structure of N-acetyl-L-tyrosine ethyl ester monohydrate have detailed the hydrogen bonding network. nih.gov Similarly, the analysis of crystal structures of other N-alkylated amino acids and their hydrates reveals systematic patterns in hydrogen bond formation, often leading to layered structures. rsc.orgrsc.org In this compound, one would expect to find strong O-H···O and N-H···O hydrogen bonds involving the carboxylic acid, amide, hydroxyl, and water molecules, which are critical for the stability of the crystal lattice.
Advanced Derivatization and Research Probe Applications of N Acetyl 3 Iodo L Tyrosine Hemihydrate
Radiolabeling Strategies for Biochemical Tracers and Imaging Agents
N-Acetyl-3-iodo-L-tyrosine serves as a critical precursor for the synthesis of radioiodinated compounds that are essential for medical imaging and diagnostics. americanchemicalsuppliers.com The stable iodine atom on the tyrosine ring can be substituted with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) or other radionuclides like fluorine-18 (B77423) (¹⁸F) through various labeling techniques. These radiolabeled molecules act as biochemical tracers, allowing for non-invasive visualization and quantification of biological processes in vivo.
One common strategy involves electrophilic substitution to replace the non-radioactive iodine with a radioisotope. The resulting radiotracers can be purified using methods like high-performance liquid chromatography (HPLC) for use in imaging modalities such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.gov These imaging agents are designed to target specific biological entities, such as amino acid transporters that are often overexpressed in tumor cells, making them valuable tools for cancer diagnosis and therapy planning. nih.gov
| Application Area | Radioisotope | Resulting Tracer Type | Imaging Modality |
| Oncology Imaging | ¹²³I | Radioiodinated Amino Acid | SPECT |
| Neurological Studies | ¹⁸F | Fluorinated Amino Acid Analog | PET |
| Targeted Radionuclide Therapy | ¹³¹I | Therapeutic Radiopharmaceutical | Therapy |
This table illustrates potential radiolabeling applications based on the precursor N-Acetyl-3-iodo-L-tyrosine.
Site-Specific Incorporation into Peptides and Proteins for Structural Biology Applications
The ability to incorporate modified amino acids into proteins at specific sites is a powerful technique in structural biology. 3-iodo-L-tyrosine, a close relative of N-acetyl-3-iodo-L-tyrosine, can be incorporated into proteins as a non-natural amino acid to serve as a probe for studying protein structure and interactions. nih.govcaymanchem.com This is often achieved in expression systems like E. coli by employing an engineered tyrosyl-tRNA synthetase that specifically recognizes 3-iodo-L-tyrosine and facilitates its insertion at a desired position in the polypeptide chain. nih.govebi.ac.uk
The presence of the bulky, electron-rich iodine atom provides a unique spectroscopic and crystallographic handle without causing significant distortion to the native protein structure. nih.govebi.ac.uk This allows researchers to investigate the local environment of the modified residue and its role in protein function and conformation. nih.govnih.goviucr.org
One of the most significant applications of incorporating iodotyrosine into proteins is in X-ray crystallography for determining three-dimensional protein structures. The iodine atom is an effective anomalous scatterer, meaning it interacts with X-rays in a wavelength-dependent manner, producing a measurable anomalous signal. hod4.netnih.gov This signal is crucial for solving the "phase problem" in crystallography through a technique called Single-Wavelength Anomalous Dispersion (SAD). nih.goviucr.orgwikipedia.org
In a SAD experiment, diffraction data is collected at a single X-ray wavelength where the iodine atom exhibits significant anomalous scattering (f"). nih.gov The differences in the diffraction intensities of Friedel pairs (reflections from opposite sides of the crystal lattice) are used to locate the position of the iodine atoms within the protein's crystal structure. Once the positions of these heavy atoms are known, they can be used to calculate initial phase estimates for the protein's structure factors, ultimately leading to the generation of an electron density map and the determination of the full protein structure. nih.govnih.gov This method is particularly powerful and has been successfully used to determine the structures of various proteins, including ribosomal protein N-acetyltransferase. nih.govebi.ac.uk
| Protein | Organism | Phasing Method | Wavelength | Resolution |
| Ribosomal Protein N-acetyltransferase | Thermus thermophilus | Iodine-SAD | CuKα | 1.8 Å |
| Ribosomal Protein N-acetyltransferase | Thermus thermophilus | Iodine-SAD | CrKα | 2.2 Å |
This table provides examples of protein structures determined using SAD phasing with site-specifically incorporated 3-iodo-L-tyrosine. nih.govebi.ac.uk
Development of Modified Peptidomimetic Scaffolds
Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability and bioavailability. N-Acetyl-3-iodo-L-tyrosine and its derivatives serve as valuable building blocks for creating modified peptidomimetic scaffolds. The acetylated N-terminus provides resistance to degradation by aminopeptidases, while the iodinated aromatic ring offers a site for further chemical modification.
Tyrosine-rich peptides themselves can self-assemble into various nanostructures, and the introduction of functionalities like iodine allows for the creation of novel materials. nih.gov The phenolic side chain of tyrosine can participate in oxidative cross-linking to form dityrosine (B1219331) bonds, which can be used to stabilize assembled structures. nih.gov By using N-acetyl-3-iodo-L-tyrosine as a component in peptide synthesis, researchers can design scaffolds where the iodine atom acts as a versatile handle for introducing other chemical groups, thereby tailoring the properties of the resulting peptidomimetic for specific therapeutic or material science applications.
Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization (e.g., for 3-iodo-L-tyrosine)
The carbon-iodine bond on the tyrosine ring is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions. libretexts.org This allows for the further functionalization of N-acetyl-3-iodo-L-tyrosine and its parent compound, 3-iodo-L-tyrosine, opening up a vast chemical space for creating novel derivatives. The reactivity of aryl halides in these reactions typically follows the order I > Br > OTf >> Cl. libretexts.org
A key example is the Sonogashira reaction, which couples terminal alkynes with aryl halides. acs.org To achieve this with 3-iodo-L-tyrosine, the amino acid is first complexed with 9-borabicyclo[3.3.1]nonane (9-BBN) to protect the amino and carboxyl groups. This complex can then undergo a palladium-catalyzed coupling with an alkyne to produce derivatives like 3-ethynyl-L-tyrosine. ebi.ac.ukacs.org Other important cross-coupling reactions that can be employed include the Suzuki-Miyaura (coupling with boronic acids), Heck (coupling with alkenes), and Buchwald-Hartwig (forming carbon-nitrogen bonds) reactions. libretexts.orgnih.govnih.gov These synthetic strategies are fundamental for modifying peptides and creating complex molecular probes. acs.org
| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Example) | Resulting Bond |
| Sonogashira | Terminal Alkyne | Cl₂(Ph₃P)₂Pd / CuI | Carbon-Carbon (sp) |
| Suzuki-Miyaura | Boronic Acid/Ester | Pd(OAc)₂ / PPh₃ | Carbon-Carbon (sp²) |
| Heck | Alkene | Pd(OAc)₂ | Carbon-Carbon (alkenyl) |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / Ligand | Carbon-Nitrogen |
This table summarizes common palladium-catalyzed cross-coupling reactions applicable to the functionalization of the 3-iodo-L-tyrosine scaffold.
Applications in Combinatorial Organic Synthesis for Library Generation
Combinatorial chemistry aims to rapidly synthesize large numbers of diverse but structurally related molecules, known as a library. N-Acetyl-3-iodo-L-tyrosine is an ideal scaffold for combinatorial synthesis due to the versatile reactivity of its iodinated ring. acs.org
Leveraging the palladium-catalyzed cross-coupling reactions described previously, a single starting material can be reacted with a large collection of different coupling partners to generate a library of unique tyrosine derivatives. For instance, by performing parallel Suzuki-Miyaura reactions with a diverse set of boronic acids, a library of biaryl-substituted tyrosine analogs can be created. Similarly, using a variety of alkynes in the Sonogashira reaction or different amines in the Buchwald-Hartwig amination would yield libraries with distinct functionalities. This approach allows for the efficient exploration of structure-activity relationships, which is critical in drug discovery and materials science for identifying compounds with desired biological or physical properties. simsonpharma.com
Future Research Directions and Unexplored Avenues
Development of Next-Generation Synthetic Methodologies
The current synthesis of N-Acetyl-3-iodo-L-tyrosine and its derivatives often relies on established chemical methods, such as electrophilic substitution using reagents like chloramine-T and sodium iodide. nih.gov While effective, these methods present opportunities for innovation, particularly in the realms of efficiency, sustainability, and stereochemical control.
Future research should prioritize the development of "green" synthetic routes that minimize hazardous reagents and byproducts. A highly promising avenue is the expanded use of enzymatic catalysis. Peroxidases, such as horseradish peroxidase (HRP) and lactoperoxidase (LPO), have already been shown to catalyze the iodination of tyrosine. nih.govacs.org Research could focus on engineering these enzymes or discovering novel ones with higher specificity and efficiency for N-acetylated substrates. Chemo-enzymatic strategies, combining the precision of enzymes with the versatility of chemical synthesis, could offer novel pathways to the target molecule and its analogs. Furthermore, exploring alternative iodinating agents, such as potassium triiodide, could lead to faster and milder reaction conditions. rsc.orgrsc.org
| Synthetic Method | Key Features | Potential Research Focus |
| Electrophilic Iodination | Traditional method using reagents like I₂ with an oxidizing agent. | Optimization for higher yields and reduced byproducts. |
| Enzymatic Catalysis | Utilizes enzymes like peroxidases for regioselective iodination. nih.gov | Engineering enzymes for enhanced specificity towards N-acetylated tyrosine; discovery of novel biocatalysts. |
| Triiodide-Based Methods | Employs potassium triiodide (KI₃) for a fast and mild reaction. rsc.orgrsc.org | Broader application to different acetylated amino acid substrates. |
| Chemo-enzymatic Synthesis | Combines chemical steps with enzymatic reactions. | Designing multi-step syntheses that leverage the advantages of both approaches for complex derivatives. |
Comprehensive Investigation of Stereochemical Influence on Biochemical Activity
The "L" designation in N-Acetyl-3-iodo-L-tyrosine hemihydrate denotes a specific three-dimensional arrangement (stereochemistry) at its chiral center. This structural nuance is critical, as biological systems, particularly enzymes and receptors, are exquisitely sensitive to stereochemistry. The interaction of a molecule with its biological target is often likened to a key fitting into a lock; if the key's shape is wrong (the wrong stereoisomer), it simply won't work.
While the L-isomer is the focus, the biological activity of its mirror image, the D-isomer, remains largely uncharacterized. Studies on related transport systems, like the human L-type amino acid transporter 1 (LAT1), have shown high stereoselectivity for L-isomers of amino acid derivatives. nih.gov However, subtle differences in activity are possible, and in some cases, D-isomers can exhibit unique or even opposing effects.
Future research must involve the efficient chiral resolution of N-Acetyl-3-iodo-L-tyrosine to isolate pure L- and D-isomers. nih.gov Each stereoisomer should then be systematically evaluated in a battery of biochemical and cellular assays. This will provide a definitive understanding of how stereochemistry dictates the compound's transport, metabolism, and interaction with target proteins, potentially revealing new therapeutic possibilities for a specific isomer.
Exploration of Novel Enzyme Targets and Biological Pathways
Research has linked this compound to the study of enzyme inhibitors and protein synthesis, with applications in thyroid disorders and cancer research. However, its full spectrum of biological targets is likely much broader. The structural similarity to tyrosine suggests that it could interact with a wide array of tyrosine-utilizing enzymes. For instance, the parent compound, 3-iodotyrosine, is a known inhibitor of tyrosine hydroxylase, a key enzyme in the synthesis of dopamine (B1211576). wikipedia.org
A critical future direction is to screen this compound against large panels of enzymes, particularly tyrosine kinases, which are crucial regulators of cell signaling and frequent targets in cancer therapy. mdpi.com Its potential role as a substrate for enzymes like the epidermal growth factor receptor (EGFR) warrants deeper investigation. Beyond direct enzyme inhibition or substrate activity, its influence on broader signaling pathways should be explored. The related molecule N-acetyl-L-tyrosine (NAT) has been identified as an intrinsic factor in mitohormesis, a stress-response mechanism, acting through the FoxO and Keap1 signaling pathways. nih.govnih.gov Investigating whether the iodinated form shares or modifies these activities could open up entirely new fields of study in metabolism and cellular stress responses.
Advanced Computational Modeling Applications for Predictive Research
Computational modeling offers a powerful, cost-effective, and rapid means to predict and understand the behavior of molecules like this compound at an atomic level. Techniques such as molecular docking could be used to simulate its binding to the active sites of various known and putative enzyme targets. mdpi.com This can help prioritize which enzymes to test in the lab, saving significant time and resources.
Molecular dynamics (MD) simulations can provide even deeper insights, revealing how the compound interacts with a target protein over time and how its binding might alter the protein's shape and function. Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies could be employed. By creating a library of related derivatives and correlating their structural features with their biological activities, predictive models can be built. These models can then guide the rational design of next-generation molecules with enhanced potency, selectivity, or improved metabolic stability.
Potential Computational Approaches
Molecular Docking: Predicts the preferred binding orientation of the compound to a protein target.
Molecular Dynamics (MD) Simulations: Simulates the physical movements of atoms and molecules to understand interaction dynamics.
Quantitative Structure-Activity Relationship (QSAR): Links the chemical structure of compounds to their biological activity.
Integration of this compound into Multi-Omics Research Models
The era of "omics" provides a holistic view of biological systems by measuring entire sets of molecules like proteins (proteomics) and metabolites (metabolomics). Integrating this compound into these research models is a crucial next step.
In proteomics, the compound can be used as a chemical probe. For example, a technique known as the iodination protein stability assay (IPSA) uses iodine to track changes in protein surface accessibility and folding stability. creative-proteomics.comnih.gov N-Acetyl-3-iodo-L-tyrosine could be adapted for similar purposes or used in chemoproteomics workflows to "fish" for and identify its binding partners in a complex cellular lysate. This would provide an unbiased map of its direct targets.
In metabolomics, researchers can trace the metabolic fate of the compound within cells or organisms. This would reveal how it is modified, broken down, and what downstream metabolic pathways it influences. nih.gov Combining proteomics, metabolomics, and transcriptomics (which studies RNA) would provide a powerful, systems-level understanding of the compound's biological impact, revealing network-wide effects that would be missed by studying a single target in isolation.
Q & A
Q. How to address discrepancies in bioactivity data between academic labs?
- Resolution Strategy : (1) Standardize compound storage and reconstitution protocols. (2) Cross-validate assays using a shared reference sample. (3) Perform inter-laboratory reproducibility studies with blinded samples. (4) Use meta-analysis (e.g., random-effects model) to quantify heterogeneity and identify confounding variables (e.g., cell line drift) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
